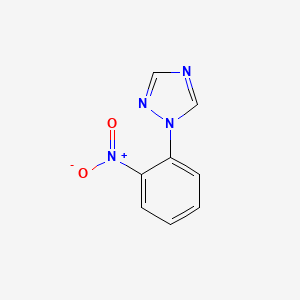

1-(2-nitrophenyl)-1H-1,2,4-triazole

Description

Significance of 1,2,4-Triazoles as Heterocyclic Scaffolds in Modern Chemistry

1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at positions 1, 2, and 4. chemicalbook.com This structural motif is a cornerstone in modern medicinal and materials science due to its unique chemical properties. wisdomlib.orgnih.govbohrium.com

The 1,2,4-triazole (B32235) nucleus is considered a "privileged scaffold." This term reflects its recurring presence in a multitude of biologically active compounds. nih.govontosight.ai The ability of the triazole ring to engage in hydrogen bonding, its dipole character, and its inherent rigidity contribute to its high affinity for various biological receptors. nih.gov The presence of three nitrogen atoms within the five-membered ring imparts a significant effect on the biological activity of molecules containing this scaffold. nih.gov

The versatile nature of the 1,2,4-triazole ring has spurred extensive research in both academic and industrial settings. nih.govlifechemicals.com This interest stems from the wide array of biological activities exhibited by its derivatives, including antifungal, antibacterial, antiviral, anticancer, and anticonvulsant properties. wisdomlib.orgbohrium.com In addition to pharmaceuticals, 1,2,4-triazoles find applications in agrochemicals as herbicides and fungicides, as well as in materials science as corrosion inhibitors and components of ionic liquids. nih.govrjptonline.org Numerous clinically approved drugs, such as the antifungal agents fluconazole (B54011) and itraconazole, and the antiviral drug ribavirin, feature the 1,2,4-triazole core, underscoring its therapeutic importance. lifechemicals.comnih.gov

Structural and Electronic Characteristics of Nitroaryl-Substituted 1H-1,2,4-Triazoles

The 2-nitrophenyl group is a strong electron-withdrawing substituent. Its presence on the triazole ring influences the electronic distribution and conformation of the entire molecule. The nitro group can affect the planarity of the molecule; for instance, in a related compound, 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the nitro group is co-planar with the benzene (B151609) ring. nih.gov The substitution pattern, including the presence of nitro groups, has been shown to enhance the inhibitory activity of some triazole derivatives against certain bacteria. nih.gov The synthesis of such nitroaryl-substituted triazoles is often achieved through methods like copper-catalyzed coupling reactions between haloarenes and the triazole ring, followed by nitration. nih.gov

The 1,2,4-triazole ring itself is an aromatic system, with sp2 hybridized atoms and 6π electrons delocalized across the ring. chemicalbook.comnih.gov It exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which can rapidly interconvert. chemicalbook.combohrium.com The carbon atoms in the ring are electron-deficient due to their proximity to electronegative nitrogen atoms, making them susceptible to nucleophilic attack. nih.gov Conversely, the nitrogen atoms are electron-rich and are the sites for electrophilic substitution. nih.gov This inherent reactivity allows for the facile introduction of various substituents, enabling the synthesis of a diverse library of compounds for screening and development. nih.govfrontiersin.org The stability and synthetic accessibility of the 1,2,4-triazole core make it a fundamental building block in the design of new functional molecules. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-4-2-1-3-7(8)11-6-9-5-10-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTXNVSANZBXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294990 | |

| Record name | 1-(2-Nitrophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25688-22-6 | |

| Record name | 1-(2-Nitrophenyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25688-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Nitrophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Nitrophenyl 1h 1,2,4 Triazole and Analogues

Strategic Approaches to 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is central to the synthesis of these compounds. Several key strategies, including cyclocondensation reactions, multi-component reactions, and oxidative cyclization, have been established. rsc.orgorganic-chemistry.orgnih.gov

Cyclocondensation Reactions and Their Mechanistic Variations

Cyclocondensation reactions are a cornerstone of 1,2,4-triazole synthesis. These reactions typically involve the intramolecular cyclization of a linear precursor containing the requisite N-N and N-C-N linkages. A common approach involves the reaction of hydrazides with various reagents. For instance, the reaction of hydrazides with secondary amides, activated by triflic anhydride, can lead to 3,4,5-trisubstituted 1,2,4-triazoles through a cyclodehydration process, often facilitated by microwave irradiation. organic-chemistry.org

Another variation includes the reaction of 1,4-disubstituted thiosemicarbazides, which can be cyclized to form 4,5-disubstituted 1,2,4-triazoles. nih.gov For example, the cyclization of 1-(2-chlorobenzoyl)-4-(4-nitrophenyl)thiosemicarbazide using a sodium bicarbonate solution yields the corresponding 1,2,4-triazole-5-thione derivative. nih.gov The mechanism of these reactions generally involves the initial formation of an open-chain intermediate, which then undergoes intramolecular nucleophilic attack and subsequent dehydration or elimination of a small molecule to form the aromatic triazole ring.

The choice of reagents and reaction conditions can significantly influence the regioselectivity of the cyclization, leading to different isomers of the 1,2,4-triazole.

Multi-Component Reaction Pathways for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 1,2,4-triazoles in a single step from three or more starting materials. organic-chemistry.orgnih.gov This strategy avoids the isolation of intermediates, saving time and resources.

One such example is the base-promoted, metal-free, three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones to produce hybrid molecules containing a 1,2,4-triazole ring. rsc.org Another MCR involves the reaction of anilines, aminopyridines, or pyrimidines to directly form 1-aryl 1,2,4-triazoles. acs.org The mechanism of these reactions often involves a cascade of bond-forming events, where each step sets up the subsequent transformation. For instance, in the synthesis of 1-aryl 1,2,4-triazoles, an amidine intermediate is often formed, and its consumption is a key step in the reaction pathway. acs.org The use of acid can facilitate the breakdown of this intermediate, improving the reaction throughput. acs.org

MCRs are highly valued for their ability to generate diverse libraries of compounds for screening purposes.

Oxidative Cyclization Techniques for Triazole Formation

Oxidative cyclization is another powerful strategy for the synthesis of 1,2,4-triazoles. These reactions typically involve the formation of the heterocyclic ring through an oxidative process, often using a metal catalyst or a chemical oxidant.

A well-established method is the copper-catalyzed oxidative coupling reaction, which can proceed under an atmosphere of air. organic-chemistry.orgnih.gov This process can involve sequential N-C and N-N bond-forming oxidative coupling reactions. nih.gov For example, the reaction of amidines with nitriles in the presence of a copper catalyst and an oxidant like O2 can yield 1,2,4-triazole derivatives. nih.govfrontiersin.org The catalyst plays a crucial role in facilitating the oxidation and subsequent cyclization steps. Heterogeneous catalysts, such as copper complexes supported on materials like MCM-41, have been developed to allow for easy recovery and recycling. organic-chemistry.org

Another approach involves the use of iodine as a catalyst for the oxidative cyclization of hydrazones with amines, leading to 1,3,5-trisubstituted 1,2,4-triazoles. frontiersin.org Ceric ammonium (B1175870) nitrate (B79036) (CAN) has also been employed as an oxidant and a Lewis acid in the cyclization of amidrazones with aldehydes. nih.govfrontiersin.org

Specific Methods for Constructing Nitroaryl-1,2,4-Triazoles

The introduction of a nitroaryl group, specifically the 2-nitrophenyl substituent, onto the 1,2,4-triazole ring requires specific synthetic methods. These methods often involve starting with a pre-functionalized nitrophenyl precursor.

Nucleophilic Substitution Utilizing Nitrophenyl Precursors

Nucleophilic aromatic substitution (SNAr) is a common method for attaching an aryl group to a heterocyclic ring. In the context of synthesizing 1-(2-nitrophenyl)-1H-1,2,4-triazole, this would typically involve the reaction of a 1,2,4-triazole anion with an activated 2-nitro-substituted benzene (B151609) derivative, such as 1-halo-2-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the triazole.

While direct SNAr on an unactivated ring is difficult, the presence of the nitro group in the ortho or para position facilitates the reaction. The choice of solvent and base is crucial for the success of these reactions. For instance, alkylation of 1H-1,2,4-triazole with methyl sulfate (B86663) in aqueous NaOH can lead to a mixture of 1-methyl- and 4-methyl-1,2,4-triazole, demonstrating the potential for isomeric products. chemicalbook.com Regioselective alkylation at the N1 position can be achieved using sodium ethoxide in ethanol (B145695). chemicalbook.com

Reactions Involving Nitrophenyl Azides with Methylene Active Compounds

Another synthetic route involves the use of nitrophenyl azides as precursors. For example, 1,2,3-triazoles can be synthesized through the reaction of azides with α,β-unsaturated nitro-compounds and nitriles. rsc.org While this primarily leads to 1,2,3-triazoles, variations of azide (B81097) chemistry can also be applied to form 1,2,4-triazoles.

A relevant approach for forming substituted triazoles involves the [3+2] cycloaddition reaction between an azide and a suitable dipolarophile. For instance, the reaction of 4-nitrophenyl azide with 3-dimethylaminoacrolein (B57599) can be used to synthesize 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole on a multigram scale. mdpi.com Although this example yields a 1,2,3-triazole, similar principles of cycloaddition with different precursors could potentially be adapted for the synthesis of 1,2,4-triazole isomers.

Advancements in Green and Efficient Synthetic Protocols

The synthesis of 1,2,4-triazole derivatives has been a focal point of extensive research due to their wide-ranging applications. In recent years, the development of synthetic protocols has been heavily influenced by the principles of green chemistry, aiming for more sustainable and efficient manufacturing processes. researchgate.netrsc.org These modern approaches, including the use of alternative energy sources like microwave irradiation and ultrasound, as well as the implementation of eco-friendly solvents and catalysts, represent a significant shift from traditional methods. aacmanchar.edu.innih.gov The primary goals are to minimize waste, reduce energy consumption, and avoid the use of toxic or hazardous substances, thereby creating cleaner, safer, and more economical technologies. taylorfrancis.com

Application of Green Chemistry Principles (e.g., Solvent Selection)

A cornerstone of green chemistry is the careful selection of solvents to minimize environmental impact. taylorfrancis.com Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute to pollution and pose safety risks. Modern protocols for triazole synthesis increasingly adopt environmentally benign solvents or even solvent-free conditions to circumvent these issues.

One notable green approach involves the use of polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium. For instance, an environmentally benign synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been successfully demonstrated using PEG. organic-chemistry.org This method is not only economically viable but also scalable for commercial applications. Another strategy is the use of water as a solvent, which facilitates a metal-free and environmentally friendly synthesis of 4,5-disubstituted 3-amino-1,2,4-triazoles through iodine-mediated oxidative C-N and N-S bond formations. organic-chemistry.org

Furthermore, multicomponent reactions (MCRs) performed under solvent-free conditions represent a significant advancement. taylorfrancis.com These reactions, which combine three or more components in a single pot, offer high atom economy and selectivity. Eliminating the solvent simplifies the work-up process, reduces costs, and enhances safety and reactivity. taylorfrancis.com Such principles are integral to developing sustainable synthetic routes for complex molecules like this compound.

| Green Chemistry Principle | Application in Triazole Synthesis | Example | Benefits |

| Benign Solvents | Use of non-toxic, recyclable solvents. | Polyethylene glycol (PEG) as a reaction medium for 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org | Recyclable, economical, reduced environmental pollution. |

| Aqueous Media | Utilizing water as a solvent. | I₂-mediated synthesis of 3-amino-1,2,4-triazoles in water. organic-chemistry.org | Environmentally benign, safe, readily available. |

| Solvent-Free Reactions | Conducting reactions without a solvent. | Multi-component reactions for 2,4,5-triaryl-1H-imidazoles. taylorfrancis.com | Simplified work-up, reduced waste, increased safety, cost-effective. |

| Alternative Energy | Using ultrasound or microwave irradiation. | Ultrasound and microwave-mediated synthesis of pyridine-anchored triazoles. aacmanchar.edu.in | Faster reactions, higher yields, pollution-free. |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. researchgate.netpnrjournal.com This technique utilizes the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. pnrjournal.com The result is a dramatic reduction in reaction times, often from hours to mere minutes, and a substantial improvement in product yields. rjptonline.orgnih.gov

The synthesis of various 1,2,4-triazole derivatives has been greatly enhanced by microwave irradiation. For example, the synthesis of certain piperazine-azole-fluoroquinolone derivatives was completed in just 30 minutes with an impressive 96% yield under microwave heating, whereas the conventional method required 27 hours. nih.gov In another case, N-substituted 1,2,4-triazole derivatives were synthesized in 33–90 seconds with an 82% yield using microwaves, a significant improvement over the several hours needed for conventional heating. nih.gov These examples underscore the efficiency and efficacy of microwave-assisted protocols in synthesizing triazole scaffolds.

| Product | Method | Reaction Time | Yield (%) | Reference |

| 1,2,4-Triazole Derivatives | Microwave | 5-10 min | 64-84% | rjptonline.org |

| Conventional | - | Lower | rjptonline.org | |

| Piperazine-azole-fluoroquinolone Derivatives | Microwave | 30 min | 96% | nih.gov |

| Conventional | 27 hours | - | nih.gov | |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Microwave | 33-90 sec | 82% | nih.gov |

| Conventional | Several hours | - | nih.gov | |

| 1,3,5-Trisubstituted-1,2,4-triazoles | Microwave | 1 min | 85% | nih.gov |

| Conventional | > 4 hours | - | nih.gov |

Metal-Free and Catalytic Systems in Triazole Annulation

The formation of the triazole ring, or annulation, is a critical step in the synthesis of compounds like this compound. While many traditional methods rely on metal catalysts, which can lead to product contamination and environmental concerns, there is a growing focus on developing metal-free and more sustainable catalytic systems. benthamscience.com

Metal-Free Systems: Recent research has yielded several effective metal-free pathways for triazole synthesis. An unprecedented organocascade process allows for the direct and selective preparation of 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and 4-nitrophenyl azide without the need for a metal catalyst. rsc.org For 1,2,4-triazoles, a simple and mild method involves the reaction of hydrazines and formamide (B127407) under microwave irradiation in the absence of any catalyst. organic-chemistry.org Another innovative, catalyst-free approach achieves the synthesis of functionalized 1,2,4-triazoles through the ring opening and intramolecular cyclization of arylidene thiazolones with an aryl or alkyl-hydrazine. nih.gov Furthermore, iodine, a non-metal, can be used to mediate oxidative C-N and N-S bond formations in water, providing a green and convenient route to 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles. organic-chemistry.org

Catalytic Systems: Where catalysts are employed, the focus is on efficiency, selectivity, and recyclability. Copper-catalyzed reactions, for example, are widely used to produce 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative couplings, using readily available and inexpensive materials. organic-chemistry.org In a move towards greener catalysis, a heterogeneous and recyclable copper(I) complex supported on MCM-41 has been developed for the synthesis of 1,2,4-triazole derivatives using air as the oxidant. organic-chemistry.org Another example of an efficient catalytic system involves the use of ceric ammonium nitrate to catalyze the oxidative cyclization of amidrazones and aldehydes in a recyclable PEG medium, yielding various 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org These catalytic advancements provide powerful and more sustainable tools for constructing the triazole core.

Single-Crystal X-ray Diffraction Studies

No crystallographic data is available in the searched scientific literature for this specific compound.

Analysis of Intermolecular Interactions within the Crystal Lattice (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of the supramolecular architecture, including potential hydrogen bonds and π-π stacking interactions, requires crystallographic data.

Crystallographic Insights into the Planarity and Torsional Angles of Aromatic Moieties

The dihedral angle between the 2-nitrophenyl group and the 1,2,4-triazole ring is a key structural parameter determined through X-ray diffraction, which is currently unavailable.

Elucidation of Molecular Structure via High-Resolution Spectroscopy

While general principles of NMR and IR spectroscopy can be applied, specific, experimentally-verified data and assignments for this compound are not present in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Dynamics

A definitive table of ¹H and ¹³C NMR chemical shifts and coupling constants for this compound could not be sourced from the reviewed literature.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

A complete assignment of characteristic vibrational frequencies (e.g., C-H, N=N, C=N, N-O stretches) for this compound is not available in the searched scientific papers.

Advanced Structural Characterization and Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing the electronic transitions within a molecule. For 1-(2-nitrophenyl)-1H-1,2,4-triazole, the UV-Vis spectrum is anticipated to be a composite of the electronic absorptions arising from the 1,2,4-triazole (B32235) ring and the 2-nitrophenyl substituent. The electronic structure of the molecule is dominated by π-systems of both the triazole and the benzene (B151609) rings, as well as the n-orbitals on the nitrogen and oxygen atoms.

The UV-Vis spectrum of unconjugated 1,2,4-triazole typically exhibits a weak absorption around 205 nm. However, when a chromophore, such as a nitrophenyl group, is attached to the triazole ring, significant changes in the absorption spectrum are observed. The presence of the nitrophenyl group introduces new electronic transitions and can cause a bathochromic (red) shift of the triazole-based absorptions due to the extension of the conjugated system.

The electronic spectrum of this compound is expected to be characterized by two main types of transitions: π → π* and n → π. The high-energy π → π transitions are associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic systems of the triazole and nitrophenyl rings. These transitions are typically intense, with high molar absorptivity (ε) values. The lower-energy n → π* transitions involve the excitation of non-bonding electrons, primarily from the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group, to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The position of the nitro group on the phenyl ring is crucial in determining the specific absorption maxima (λmax). In the case of the ortho substitution in this compound, steric hindrance between the nitro group and the triazole ring may lead to a non-planar conformation. This twisting of the molecule can disrupt the π-conjugation between the two ring systems, potentially resulting in a hypsochromic (blue) shift compared to its para-substituted isomer, where a more planar conformation and extended conjugation are more feasible.

Detailed research findings on the specific UV-Vis spectral data for this compound are not extensively available in the public domain. However, analysis of related nitrophenyl-substituted triazole derivatives allows for an estimation of the expected absorption bands. For instance, various 5-substituted-3-mercapto-1,2,4-triazoles exhibit absorption bands in the regions of 252-256 nm and 288-298 nm. The presence of a chromophoric group like C=S influences these values. For nitrophenyl derivatives of triazoles, absorption bands are generally observed in the range of 250-350 nm, corresponding to the electronic transitions within the conjugated system.

To illustrate the typical UV-Vis absorption data for nitrophenyl-substituted triazoles, the following interactive table presents data for analogous compounds.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Hypothetical data for this compound | Ethanol (B145695) | ~260 | High | π → π* (Benzene ring) |

| ~320 | Moderate | π → π* (Intramolecular Charge Transfer) | ||

| ~380 | Low | n → π* (Nitro group) | ||

| 4-(4-Nitrophenyl)-1H-1,2,3-triazole derivative | Dioxane | 357-386 | High | π → π |

| 244-277 | High | π → π |

Note: The data for this compound is hypothetical and based on the expected spectral characteristics of similar compounds. The data for the 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative is from published research on analogous compounds and is provided for comparative purposes.

The absorption band around 260 nm can be attributed to the π → π* transitions localized on the phenyl ring. The band in the region of 320 nm is likely due to an intramolecular charge transfer (ICT) transition, where electron density is transferred from the triazole ring (donor) to the electron-withdrawing nitro group on the phenyl ring (acceptor). The lower energy, low-intensity band around 380 nm is characteristic of an n → π* transition associated with the nitro group. The exact positions and intensities of these bands are sensitive to the solvent polarity, with more polar solvents often causing shifts in the absorption maxima.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For molecules with rotatable bonds, such as the one connecting the nitrophenyl and triazole rings in 1-(2-nitrophenyl)-1H-1,2,4-triazole, this involves exploring the conformational landscape to find the lowest energy structure.

Theoretical studies on related nitrophenyl-substituted triazoles have shown that the dihedral angle between the phenyl and triazole rings is a critical parameter. For instance, in a similar compound, 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the dihedral angle between the nitrobenzene (B124822) ring and the triazole ring is found to be 13.95 (9)°. nih.gov This near co-planar arrangement suggests a degree of electronic conjugation between the two ring systems. In contrast, other studies on 3-(2-chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione show significant twisting, with dihedral angles of 73.0 (4)° and 72.9 (4)° between the triazole ring and the two benzene (B151609) rings. nih.gov For this compound, DFT calculations would be employed to find the preferred orientation of the nitrophenyl group relative to the triazole ring, which has significant implications for its electronic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. taylorandfrancis.comlibretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. taylorandfrancis.comlibretexts.org The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net

In substituted triazoles, the nature of the substituent can significantly influence the HOMO and LUMO energies. For example, the presence of an electron-withdrawing group like a nitro group (-NO2) generally lowers both the HOMO and LUMO energy levels. taylorandfrancis.com Conversely, electron-donating groups tend to increase these energies. taylorandfrancis.com DFT calculations provide precise values for these orbital energies and the resulting energy gap, which are crucial for predicting the molecule's electronic behavior.

Table 1: Representative Frontier Molecular Orbital Data for Triazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Triazole Derivative 1 | -6.5 | -1.2 | 5.3 |

| Triazole Derivative 2 | -7.1 | -2.0 | 5.1 |

| Triazole Derivative 3 | -6.8 | -1.5 | 5.3 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large energy gap, while soft molecules have a small energy gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = χ²/(2η).

These descriptors, derived from DFT calculations, provide a quantitative framework for comparing the reactivity of this compound with other compounds. dnu.dp.uanih.gov

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 |

| Chemical Softness (S) | 1/η |

| Electrophilicity Index (ω) | χ²/(2η) |

Note: This table provides the formulas for the descriptors. Specific values would be calculated from the HOMO and LUMO energies.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the behavior of molecules in their excited states, which is crucial for understanding their photophysical properties. nih.govnih.govresearchgate.net

TD-DFT can be used to simulate the electronic absorption spectrum of a molecule, predicting the wavelengths at which it will absorb light (λmax) and the nature of the corresponding electronic transitions (e.g., π→π* or n→π*). researchgate.netacs.orgresearchgate.net These calculations can identify the orbitals involved in the electronic excitations. For nitrotriazole compounds, the absorption spectra are often characterized by transitions involving the nitro group and the triazole ring. acs.org Comparing the simulated spectrum with experimental data is a key validation of the computational methodology.

Molecules containing both electron-donating and electron-withdrawing groups, like this compound, can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.govresearchgate.netrsc.org In an ICT process, an electron is transferred from the electron-rich part of the molecule to the electron-poor part. nih.gov The nitrophenyl group acts as an electron acceptor, while the triazole ring can act as an electron donor.

TD-DFT calculations can characterize these ICT transitions by analyzing the change in electron density distribution between the ground and excited states. nih.gov This analysis reveals the direction and extent of charge transfer, which is fundamental to the molecule's photophysical properties, such as its fluorescence behavior and potential use in optical materials.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to simulate and understand the complex processes involved in the decomposition of energetic materials. For a compound like this compound, these studies would be crucial in predicting its stability and decomposition characteristics.

Simulation of Thermal Decomposition Pathways of Nitrotriazoles

Theoretical simulations, often employing methods like Density Functional Theory (DFT) or ReaxFF reactive molecular dynamics, are used to map out the potential decomposition routes of nitrotriazoles. For this compound, such simulations would aim to identify the initial bond-breaking events and the subsequent cascade of reactions. Key questions that would be addressed include:

Initial Unimolecular Decomposition: Does the decomposition initiate with the cleavage of the C-NO2 bond, the N-N bond in the triazole ring, or through an intramolecular rearrangement involving the ortho-nitro group? The proximity of the nitro group to the triazole ring in the ortho position could facilitate unique intramolecular interactions and pathways not seen in its meta- or para-substituted isomers.

Radical Propagation and Secondary Reactions: The initial decomposition would generate a variety of radical and molecular species. Simulations would track the interactions of these species, leading to the formation of stable gaseous products like N2, CO2, H2O, and others.

Without specific studies on this compound, it is not possible to present a definitive decomposition pathway.

Assessment of Reaction Barrier Energies and Transition States

A critical aspect of computational reaction mechanism studies is the calculation of the energy profile for each proposed pathway. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy or reaction barrier.

For the decomposition of this compound, computational chemists would typically generate data such as the following, which is currently unavailable:

| Hypothetical Reaction Step | Calculated Activation Energy (kJ/mol) | Transition State Geometry Description |

| Initial C-NO2 bond scission | Data not available | Elongated C-N bond |

| Triazole ring opening | Data not available | Lengthening of one of the N-N or N-C bonds in the ring |

| Intramolecular H-abstraction by nitro group | Data not available | Formation of a six-membered ring-like transition state |

The lowest calculated activation energy would indicate the most likely initial step in the thermal decomposition, providing a quantitative measure of the compound's kinetic stability.

Quantum Chemical Analysis of Structure-Reactivity Relationships

Quantum chemical calculations provide deep insights into the electronic structure of a molecule, which in turn governs its reactivity and stability.

Correlation between Electronic Structure and Chemical Behavior

By calculating various molecular properties, a correlation between the electronic structure and the chemical behavior of this compound could be established. Key parameters that would be investigated include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are fundamental indicators of chemical reactivity and stability. A small HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitro group would be a strong electron-withdrawing region, while the triazole ring would also exhibit distinct electrostatic features.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide information on charge distribution, bond strengths, and intramolecular interactions, such as hydrogen bonding or steric hindrance between the ortho-nitro group and the triazole ring.

Theoretical Evaluation of Substituent Effects on Reactivity and Stability

A comprehensive computational study would ideally compare the properties of this compound with its meta- and para-isomers, as well as the unsubstituted phenyl-1H-1,2,4-triazole. This would allow for a theoretical evaluation of the substituent effects.

The ortho-position of the nitro group is expected to have a pronounced effect due to:

Steric Effects: The close proximity of the nitro group and the triazole ring could lead to steric hindrance, potentially forcing the phenyl and triazole rings out of planarity. This would affect the electronic conjugation between the two rings.

Electronic Effects: The strong electron-withdrawing nature of the nitro group would significantly influence the electron density on both the phenyl and triazole rings.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding or other non-covalent interactions between the nitro group's oxygen atoms and the triazole ring's hydrogen or nitrogen atoms could stabilize or destabilize certain conformations and influence reactivity.

A comparative table of calculated properties would typically be generated in such a study, but the necessary data for this compound is not available.

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Calculated Heat of Formation (kJ/mol) |

| This compound | Data not available | Data not available | Data not available |

| 1-(3-nitrophenyl)-1H-1,2,4-triazole | Data not available | Data not available | Data not available |

| 1-(4-nitrophenyl)-1H-1,2,4-triazole | Data not available | Data not available | Data not available |

| 1-phenyl-1H-1,2,4-triazole | Data not available | Data not available | Data not available |

Reactivity and Chemical Transformations

Functionalization of the Triazole Ring

The 1,2,4-triazole (B32235) ring offers several sites for functionalization through various chemical strategies.

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For 1,2,4-triazoles, C-H arylation is a notable strategy that allows for the introduction of aryl groups directly onto the triazole core. nih.gov This transformation is typically achieved using transition metal catalysis, with palladium and copper being the most common catalysts. researchgate.netnih.gov

Studies on 1-alkyl-1,2,4-triazoles, which serve as close structural analogs to 1-(2-nitrophenyl)-1H-1,2,4-triazole, demonstrate that the C-H bond at the C5 position is the most reactive site for arylation. nih.govrsc.org This enhanced reactivity is due to the C5 proton's higher acidity compared to the C3 proton. The reaction generally proceeds by deprotonation at the C5 position, followed by coupling with an aryl halide. rsc.org The general approach allows for the regioselective synthesis of complex 3,5-di- and 1,3,5-trisubstituted 1,2,4-triazoles. nih.gov Given these precedents, it is expected that this compound would undergo C-H arylation preferentially at the C5 position under similar palladium- or copper-catalyzed conditions.

The inherent electronic nature of the 1,2,4-triazole ring dictates its substitution patterns. The ring's carbon atoms (C3 and C5) are electron-deficient due to their positions between two electronegative nitrogen atoms, making them susceptible to attack by nucleophiles. chemicalbook.comnih.gov Conversely, the nitrogen atoms possess high electron density, making them the primary sites for electrophilic attack. chemicalbook.comnih.gov

Electrophilic Substitution: Electrophiles, such as protons and alkylating agents, readily attack the ring nitrogen atoms. chemicalbook.com For 1-substituted 1,2,4-triazoles, alkylation can lead to the formation of quaternary triazolium salts, with the reaction potentially occurring at the N2 or N4 positions. acs.org

Nucleophilic Substitution: While the C-H bonds of the unsubstituted ring are generally robust, the introduction of a leaving group at the C3 or C5 position enables nucleophilic substitution. More significantly, the π-deficient character of the carbons makes them targets for certain types of nucleophilic attack. chemicalbook.com The presence of the strongly electron-withdrawing 2-nitrophenyl group at the N1 position further depletes the electron density of the triazole ring, thereby increasing the electrophilicity of the C3 and C5 carbons and enhancing their susceptibility to nucleophilic attack. In related systems, such as nitroaromatics, vicarious nucleophilic substitution (VNS) is a known reaction pathway where a nucleophile carrying a leaving group attacks a carbon atom, leading to hydrogen substitution. osti.gov

Transformations of the Nitrophenyl Moiety

The nitrophenyl portion of the molecule is also a key site for chemical reactions, primarily involving the nitro group itself.

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. This conversion of this compound to 1-(2-aminophenyl)-1H-1,2,4-triazole can be achieved using a variety of standard reducing agents. documentsdelivered.com Common methods include catalytic hydrogenation and the use of metals in acidic media. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a clean and efficient method. rsc.orgconferenceseries.com Alternatively, dissolving metal reductions using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic or hydrochloric acid, are also highly effective for this transformation.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol (B145695) solvent, room temperature, atmospheric or elevated pressure | High efficiency, clean reaction. |

| H₂ / Raney Nickel | Ethanol solvent, room temperature/mild heating | Effective alternative to Pd/C. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, often with heating | A classic and reliable method for nitro group reduction. |

| Iron (Fe) | Acetic Acid (AcOH) or HCl, often with heating | An inexpensive and effective reducing system. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent | Can sometimes offer selectivity in the presence of other reducible groups. |

The ortho-nitro group exerts a profound electronic influence on the entire molecule. As a powerful electron-withdrawing group, it deactivates the phenyl ring towards electrophilic aromatic substitution. Simultaneously, it activates the triazole ring by pulling electron density away from it. This electronic pull increases the partial positive charge on the triazole's carbon atoms, making them more susceptible to nucleophilic attack as previously discussed. chemicalbook.com

Furthermore, the presence and position of the nitro group can be critical for the molecule's biological activity. In studies of related 1,2,3-triazole isomers, the 4-nitrophenyl moiety was found to be essential for antitrypanosomal activity, with its reduction, removal, or relocation to the ortho- or meta- position leading to a complete loss of function. nih.gov This highlights the critical role of the nitro group's electronic and steric properties in molecular interactions. The electron-deficient nature imparted by the substituent can also enhance reactivity in certain metal-catalyzed reactions. rsc.org

Participation in Cycloaddition Reactions and Other Ring Transformations

The 1,2,4-triazole skeleton can participate in cycloaddition reactions, although its reactivity is highly dependent on the substituents attached to the ring. While the simple 1-aryl-1,2,4-triazole is not a particularly reactive species in this context, derivatives can be highly reactive. A prominent example is 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), which is one of the most powerful dienophiles known. acgpubs.orgwikipedia.orgrsc.org The two carbonyl groups on PTAD withdraw significant electron density, making the N=N bond exceptionally electrophilic and highly reactive in Diels-Alder reactions with a wide variety of dienes. rsc.orgacs.org By analogy, while this compound itself is not expected to be a strong dienophile, this illustrates the potential of the triazole core to engage in [4+2] cycloadditions when appropriately activated.

In addition to cycloadditions, electron-deficient triazoles can undergo other ring transformations. For instance, certain N-substituted 1,2,3-triazoles, when activated by an electron-withdrawing group, can undergo rhodium-catalyzed ring-opening to form versatile azavinyl carbene intermediates. nih.gov These intermediates can then participate in subsequent reactions like cyclopropanation or transannulation with nitriles. nih.gov This demonstrates that under specific catalytic conditions, the triazole ring can serve as a precursor to other reactive species.

Mechanistic Insights into the Reactivity of this compound

Detailed mechanistic investigations, including specific data tables and in-depth research findings on the reactivity and chemical transformations of this compound, are not extensively available in the current body of scientific literature.

While the broader family of nitrophenyl-substituted triazoles has been the subject of various studies, specific research focusing on the mechanistic pathways of the ortho-nitro substituted 1,2,4-triazole isomer is limited. General principles of organic chemistry suggest that the reactivity of this compound would be influenced by the interplay of the electron-withdrawing nitro group and the heterocyclic 1,2,4-triazole ring. However, without specific experimental or computational studies, any discussion of its reaction mechanisms would be largely speculative.

Potential areas of reactivity for this compound, which remain to be thoroughly investigated, could include:

Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a common reaction for nitroaromatic compounds. wikipedia.orgnih.gov The mechanism of this reduction can vary depending on the reagents and conditions used, proceeding through intermediates such as nitroso and hydroxylamino species. wikipedia.orgnih.gov Catalytic hydrogenation or reduction with metals in acidic media are typical methods employed for this transformation. commonorganicchemistry.comyoutube.com The specific influence of the 1,2,4-triazole moiety on the kinetics and mechanism of this reduction for this compound has not been detailed in available research.

Intramolecular Cyclization: The proximity of the nitro group to the triazole ring could potentially facilitate intramolecular cyclization reactions under certain conditions, such as reductive or thermal activation. Such reactions could lead to the formation of fused heterocyclic systems. However, no specific studies detailing such transformations for this compound have been found.

Electrophilic and Nucleophilic Aromatic Substitution: The reactivity of the phenyl ring towards electrophilic or nucleophilic substitution would be significantly affected by the nitro and triazole substituents. The electron-withdrawing nature of both groups would deactivate the ring towards electrophilic attack and potentially activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. Again, specific mechanistic data for these reactions involving this compound are not available.

Photochemical and Thermal Reactivity: Nitroaromatic compounds can exhibit photochemical reactivity. rsc.org Similarly, the thermal decomposition of nitro-containing heterocyclic compounds has been a subject of study, often revealing complex reaction pathways. researchgate.net However, specific investigations into the photochemical or thermal behavior of this compound are not documented in the provided search results.

Coordination Chemistry and Metal Complexation

1,2,4-Triazole (B32235) Derivatives as Ligands in Metal Complexes

1,2,4-triazole derivatives are well-established as effective bridging ligands in the formation of polynuclear coordination compounds. mdpi.com Their ability to connect multiple metal centers is a key feature in the design of materials with interesting magnetic and electronic properties. mdpi.com The nitrogen atoms of the triazole ring can create a suitable ligand field for phenomena such as spin transitions in ferrous complexes. mdpi.com

The versatility of 1,2,4-triazoles allows for their incorporation into various complex architectures. tennessee.edu They can act as simple bidentate chelating ligands or form more intricate structures by utilizing their additional nitrogen donor sites. cdnsciencepub.com The nature of the substituent on the triazole ring significantly influences the resulting complex's structure and properties. mdpi.com For instance, functionalization at the N4 position often preserves the N1-N2 bridging coordination mode, which is crucial for mediating magnetic interactions between metal centers. mdpi.com

The synthesis of metal complexes with 1,2,4-triazole derivatives is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. mdpi.com The resulting structures can range from simple mononuclear species to complex, extended networks. tennessee.edu

Characterization of Metal-Ligand Bonding and Coordination Modes

The coordination of 1,2,4-triazole ligands to metal centers can occur in several ways. A common mode is the N1,N2-bridge, where the two adjacent nitrogen atoms of the triazole ring link two different metal ions. mdpi.com This bridging mode is particularly effective in propagating magnetic superexchange interactions between paramagnetic metal centers. mdpi.com

In addition to bridging, 1,2,4-triazole derivatives can also coordinate in a monodentate or bidentate chelating fashion. cdnsciencepub.com The specific coordination mode adopted depends on factors such as the nature of the metal ion, the substituents on the triazole ring, and the reaction conditions. rsc.org For example, in some platinum(II) complexes, pyridyl-substituted 1,2,4-triazoles act as bidentate ligands, coordinating through a pyridyl nitrogen and a triazole nitrogen. cdnsciencepub.com

Synthesis and Crystallographic Analysis of Coordination Compounds

The synthesis of coordination compounds involving 1,2,4-triazole derivatives often involves straightforward solution-based methods. mdpi.com The reaction of a 1,2,4-triazole ligand with a metal salt, typically a perchlorate (B79767) or a halide, in a solvent like water or ethanol (B145695) can lead to the formation of crystalline products suitable for X-ray diffraction analysis. mdpi.com

Crystallographic studies have revealed a rich diversity of structures for metal complexes of 1,2,4-triazoles. For instance, trinuclear metal complexes have been synthesized where three metal ions are linked by triple N1-N2-triazole bridges. mdpi.com In these structures, the central metal ion often exhibits an octahedral coordination environment, being coordinated to six nitrogen atoms from the bridging triazole ligands. The terminal metal ions in such trimers can have their coordination spheres completed by other ligands, such as water molecules. mdpi.com

A search for crystallographic data on complexes specifically containing the 1-(2-nitrophenyl)-1H-1,2,4-triazole ligand did not yield specific examples within the provided search results. However, the general principles of synthesis and crystallographic analysis observed for other substituted 1,2,4-triazoles would be applicable. The synthesis would likely involve the reaction of this compound with a suitable metal salt, followed by crystallization and subsequent single-crystal X-ray diffraction to determine the precise molecular and crystal structure. mdpi.comnih.gov

Impact of the Nitrophenyl Moiety on Ligand Properties and Complexation

The presence of a nitrophenyl group attached to the 1,2,4-triazole ring is expected to significantly influence the ligand's electronic properties and its behavior in metal complexation. The nitro group is a strong electron-withdrawing group, which can affect the electron density on the triazole ring and, consequently, its donor properties.

This electron-withdrawing effect can modulate the basicity of the nitrogen atoms in the triazole ring, potentially influencing the strength of the metal-ligand bonds formed. A decrease in electron density on the triazole ring might lead to weaker coordination to metal ions. However, the nitrophenyl group can also participate in non-covalent interactions, such as π-π stacking, which can play a role in the stabilization of the resulting crystal structures of the metal complexes. rsc.org

Electronic and Spectroscopic Properties of Triazole-Based Metal Complexes

The electronic and spectroscopic properties of metal complexes containing 1,2,4-triazole ligands are of considerable interest due to their potential applications in areas such as molecular magnetism and photoluminescent materials. mdpi.comrsc.org

Analysis of Electronic Spectra in Complexes (e.g., Metal-to-Ligand Charge Transfer (MLCT))

The electronic absorption spectra of transition metal complexes with 1,2,4-triazole ligands can exhibit various types of electronic transitions, including d-d transitions and charge transfer bands. libretexts.org Metal-to-ligand charge transfer (MLCT) transitions are particularly significant as they can give rise to intense absorptions and are often associated with the photophysical and photochemical properties of the complexes. acs.org

MLCT transitions involve the excitation of an electron from a metal-based orbital to a ligand-based orbital. libretexts.org In complexes with ligands possessing low-lying empty orbitals, such as those with π-acceptor characteristics, MLCT transitions can be prominent. libretexts.org The energy of these transitions is influenced by the nature of both the metal ion and the ligand. The presence of an electron-withdrawing group like the nitrophenyl substituent on the triazole ligand could lower the energy of the ligand's π* orbitals, potentially leading to lower energy MLCT bands.

Density functional theory (DFT) calculations are often employed to understand the nature of the electronic transitions observed in the spectra of these complexes. rsc.org These calculations can help to identify the orbitals involved in the transitions and confirm their MLCT character.

Electrochemistry of Triazole-Metal Complexes

The electrochemical behavior of metal complexes with 1,2,4-triazole ligands provides valuable information about their redox properties. Cyclic voltammetry is a common technique used to study the oxidation and reduction processes of these complexes. rsc.org

The redox potentials of the metal center can be influenced by the nature of the coordinated ligands. The electron-withdrawing or electron-donating properties of the substituents on the triazole ring can modulate the electron density at the metal center, thereby affecting its ease of oxidation or reduction. rsc.org For instance, ferrocenyl-triazole complexes have been shown to exhibit reversible redox behavior, indicating that the electrochemically generated species are stable. rsc.org

While specific electrochemical data for complexes of this compound were not available in the provided search results, it is anticipated that the electron-withdrawing nitro group would make the metal center more difficult to oxidize and easier to reduce compared to complexes with electron-donating substituents on the triazole ligand.

Applications in Advanced Materials Science

Development of Electron Transport and Hole-Blocking Materials

The electron-deficient 1,2,4-triazole (B32235) system is recognized for its excellent potential in electron-transport and hole-blocking roles. This property is crucial for enhancing the efficiency and stability of organic electronic devices. However, specific research detailing the synthesis and evaluation of 1-(2-nitrophenyl)-1H-1,2,4-triazole for these purposes has not been identified.

Design Principles for Organic Light-Emitting Diodes (OLEDs)

The design of efficient OLEDs relies on balancing charge injection and transport. An Electron Transport Layer (ETL) facilitates the movement of electrons from the cathode to the emissive layer while blocking the passage of holes, thereby promoting electron-hole recombination in the desired region. Key properties for an ETL material include high electron mobility and a deep Highest Occupied Molecular Orbital (HOMO) level to effectively block holes. While many 1,2,4-triazole derivatives are investigated based on these principles, no studies were found that specifically apply them to This compound .

Role in Phosphorescent OLEDs (PHOLEDs) and Polymer Light-Emitting Diodes (PLEDs)

In PHOLEDs, host materials must possess high triplet energy to prevent energy loss from the phosphorescent dopant. The 1,2,4-triazole moiety has been incorporated into host materials for both blue and green PHOLEDs. Similarly, triazole-containing polymers have been synthesized for use in PLEDs. Despite the activity in this field with various triazole derivatives, there is no available literature describing the use or performance of This compound in either PHOLEDs or PLEDs.

Utilization in Organic Semiconductors and Optoelectronic Devices

Triazole derivatives are considered useful in organic semiconductors due to their electronic properties and thermal stability. Their application extends to various optoelectronic devices, where their specific functionality is tuned by altering chemical substituents.

Components for Organic Photovoltaic Cells

The electron-accepting nature of the 1,2,4-triazole core makes it a candidate for non-fullerene acceptors or as part of donor polymers in organic photovoltaic (OPV) cells. Research has been conducted on various triazole derivatives for OPV applications. However, no studies were found that incorporate This compound into the active layer or other components of an organic photovoltaic cell.

Material Properties for Data Storage Devices

Certain organic molecules with distinct electronic states can be explored for data storage applications. While a review mentions that some metal-free 1,2,4-triazole derivatives have found use in data storage devices, there is no specific information available that investigates the properties of This compound for this purpose.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of interest for applications in photonics and optoelectronics. Organic molecules featuring donor-acceptor groups connected by a π-conjugated system can exhibit significant NLO responses. While various triazole derivatives have been synthesized and characterized for their NLO properties, a literature search did not yield any studies on the NLO characteristics of This compound .

Correlation of Electronic Structure with NLO Response

No studies were identified that investigated the relationship between the electronic structure of this compound and its nonlinear optical response. Research in this area would typically involve synthesizing the compound and characterizing its electronic properties through techniques such as UV-Vis spectroscopy to determine its absorption characteristics and experimental methods to measure its NLO coefficients. Such an analysis for related molecules often reveals that the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system can lead to significant NLO properties. In the case of this compound, the nitrophenyl group acts as an electron-withdrawing moiety, and the triazole ring can participate in the π-conjugation, but without experimental or theoretical data, any discussion of its specific NLO response remains speculative.

Computational Prediction of Linear and Hyperpolarizabilities for Optoelectronic Applications

Similarly, no computational studies detailing the linear polarizability (α) and hyperpolarizabilities (β and γ) of this compound were found in the public domain. Such computational investigations, typically employing Density Functional Theory (DFT) calculations, are crucial for predicting the potential of a molecule for optoelectronic applications. These studies provide insights into the molecular geometry, electronic distribution, and the magnitude of the NLO response, guiding the synthesis of new materials with enhanced properties. The lack of such computational data for this compound means that its potential as a candidate for NLO materials has not been theoretically assessed or reported.

Photophysical Investigations

Fluorescence Spectroscopy of Triazole Derivatives

Fluorescence spectroscopy is a primary tool for characterizing the emissive properties of molecules. For triazole derivatives, this technique provides insights into their electronic transitions and the de-excitation pathways of their excited states. The position of the nitrophenyl group and other substituents on the triazole ring significantly influences the absorption and emission characteristics.

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. For triazole derivatives, quantum yields can vary widely depending on their molecular structure and the surrounding environment.

Generally, the presence of a nitro group, which is a strong electron-withdrawing group, tends to decrease the fluorescence quantum yield. For instance, studies on nitrophenyl-substituted triazoles have shown that the nitro group can lead to a blueshift in the emission maximum and a lower emission intensity. In some cases, triazoles containing a nitrophenyl substituent at the N1 position have exhibited a drop in fluorescence quantum yield. nih.gov This quenching effect is often attributed to the promotion of non-radiative decay pathways from the excited state.

Below is a data table illustrating the quantum yields of various substituted triazole derivatives, highlighting the influence of different functional groups.

| Compound Name | Substituents | Quantum Yield (Φf) |

| 5-Aryl-4-arylethynyl-1,2,3-triazole Derivative A | p-CN (EWG) at C4-arylethynyl, o-Me2N (EDG) at C5-aryl | 0.60 |

| 5-Aryl-4-arylethynyl-1,2,3-triazole Derivative B | p-CN (EWG) at C4-arylethynyl, p-Me2N (EDG) at C5-aryl | 0.22 |

| 4,5-Bis(arylethynyl)-1,2,3-triazole Derivative C | Methoxyphenylethynyl substituents | 0.40 - 0.56 |

| 4,5-Bis(arylethynyl)-1,2,3-triazole Derivative D | N,N-dimethylaminophenyl (EDG) and NO2 (EWG) groups | Low |

Note: The data presented is for illustrative purposes based on findings for related triazole structures. nih.gov

The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra. A large Stokes shift is often desirable for applications in fluorescence imaging and sensing as it minimizes self-absorption and improves signal-to-noise ratio.

Triazole derivatives, particularly those with a push-pull electronic structure, are known to exhibit large Stokes shifts. nih.gov This is often indicative of a significant change in geometry or electronic distribution upon excitation, leading to a stabilized excited state. For example, a 5-aryl-4-arylethynyl-1,2,3-triazole derivative with cyano and dimethylamino substituents displayed a very large Stokes shift of 18,434 cm⁻¹ (234 nm). nih.gov The wavelength of fluorescence is also highly dependent on the nature of the substituents. Electron-donating groups tend to cause a bathochromic (red) shift in the emission spectrum. nih.gov

The emission characteristics of nitrophenyl-substituted triazoles are complex. While the nitro group can quench fluorescence, its interaction with other substituents and the triazole core determines the final emissive properties. For 1-(2-nitrophenyl)-1H-1,2,4-triazole, the proximity of the nitro group to the triazole ring (ortho position) could lead to specific intramolecular interactions that influence the excited state dynamics and, consequently, the emission wavelength and Stokes shift.

The following table provides examples of Stokes shifts observed in different triazole derivatives.

| Compound Name | Substituents | Stokes Shift (cm⁻¹) | Stokes Shift (nm) |

| 5-Aryl-4-arylethynyl-1,2,3-triazole Derivative A | p-CN (EWG) at C4-arylethynyl, o-Me2N (EDG) at C5-aryl | 18,434 | 234 |

| 4,5-Bis(arylethynyl)-1,2,3-triazole Derivative B | N,N-dimethylaminophenyl (EDG) and Cl (EWG) groups | >12,000 | >160 |

| 4,5-Bis(arylethynyl)-1,2,3-triazole Derivative C | N,N-dimethylaminophenyl (EDG) and CN (EWG) groups | ~12,365 | ~165 |

| 4,5-Bis(arylethynyl)-1,2,3-triazole Derivative D | N,N-dimethylaminophenyl (EDG) at C5, Nitrophenyl (EWG) at C4 | ~16,692 | ~307 |

Note: The data is illustrative and based on studies of related triazole compounds. nih.gov

Impact of Substituent Electronic and Steric Effects on Photophysical Outcomes

The electronic and steric properties of substituents attached to the triazole and phenyl rings are paramount in dictating the photophysical behavior of these molecules. These effects can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), influencing absorption and emission wavelengths, quantum yields, and Stokes shifts.

The fluorescence properties of triazoles can be finely tuned by strategic placement of different substituents. The substitution pattern on the triazole ring has a high influence on the fluorescence characteristics. chalmers.se For instance, the regiochemistry of substitution on the triazole ring is crucial. Computational studies have indicated that 1,5-disubstituted triazoles can be strongly electron-withdrawing, which can impact carbocation stability and, by extension, the electronic properties of the excited state. nih.gov

Steric effects also play a significant role. The dihedral angle between the phenyl ring and the triazole ring can affect the degree of π-conjugation. A more planar conformation generally leads to a more extended conjugated system, resulting in red-shifted absorption and emission spectra. In 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the benzene (B151609) ring is nearly co-planar with the triazole ring, whereas in other derivatives, significant twisting can occur, which would reduce electronic communication between the two moieties. nih.gov For this compound, steric hindrance from the ortho-nitro group could force a twisted conformation, thereby influencing its photophysical properties.

The introduction of EDGs, such as methoxy (-OCH3) or dimethylamino (-NMe2), onto the phenyl ring or other positions of the triazole can create intramolecular charge transfer (ICT) character in the excited state. This ICT from the donor to the acceptor part of the molecule is often responsible for the large Stokes shifts and solvent-dependent fluorescence observed in many triazole derivatives. nih.govnih.gov For example, a significant bathochromic shift is observed in triazoles carrying an electron-donating dimethylamino substituent. nih.gov Conversely, the presence of multiple EWGs may lead to poor fluorescence unless a strong ICT pathway is established.

Theoretical Modeling of Photophysical Processes

Theoretical modeling, particularly using quantum-chemical methods, provides invaluable insights into the photophysical processes of triazole derivatives that are often difficult to probe experimentally. nih.gov Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to model the excited states of such molecules. nih.govacs.org

A typical theoretical workflow involves optimizing the ground-state geometry, followed by calculating vertical excitation energies to simulate the absorption spectrum. nih.gov Subsequently, the geometry of the first excited state can be optimized to understand the relaxation process and to calculate the emission energy, which allows for the theoretical prediction of the Stokes shift.

These computational studies can elucidate the nature of the electronic transitions (e.g., π-π, n-π, or ICT), the distribution of frontier molecular orbitals, and the changes in molecular geometry and electronic structure upon photoexcitation. acs.org For nitrophenyl-substituted triazoles, theoretical models can help to understand the role of the nitro group in promoting non-radiative decay channels or its influence on the ICT character of the excited state. Furthermore, modeling can predict how steric hindrance from an ortho-substituent, as in this compound, affects the planarity of the molecule and, consequently, its electronic and photophysical properties. mdpi.com Such theoretical investigations are crucial for the rational design of new triazole-based fluorophores with desired photophysical characteristics. nih.govresearchgate.net

Concluding Perspectives and Future Research Directions

Summary of Key Research Advancements Regarding 1-(2-Nitrophenyl)-1H-1,2,4-Triazole

A comprehensive review of available scientific literature reveals a lack of significant, dedicated research advancements specifically for this compound. While numerous studies detail the synthesis, characterization, and application of substituted 1,2,4-triazoles, including various nitroaryl isomers (primarily 3-nitro and 4-nitro derivatives), the ortho-substituted variant remains largely unexplored.

Emerging Research Frontiers in Nitroaryl-1,2,4-Triazole Chemistry

The study of nitroaryl-1,2,4-triazoles is an active and promising area of research, with several emerging frontiers that could logically extend to the 1-(2-nitrophenyl) isomer.

Medicinal Chemistry: A primary focus of triazole research is in medicinal chemistry, where the 1,2,4-triazole (B32235) scaffold is a recognized pharmacophore. nih.govnih.gov Nitro-substituted triazoles, in particular, have shown potent biological activities.

Antimicrobial and Antiparasitic Agents: The 3-nitro-1,2,4-triazole (B13798) nucleus has attracted significant interest for its efficacy against infectious diseases like Chagas disease, leishmaniasis, and tuberculosis. nih.gov The nitro group is often crucial for the mechanism of action, which can involve activation by nitroreductase enzymes in pathogens. nih.gov Research on 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives has also identified promising candidates for treating Chagas disease. nih.govacs.org Investigating the antimicrobial and antiparasitic potential of this compound could reveal novel structure-activity relationships, where the position of the nitro group may influence selectivity and potency.

Anticancer Agents: Various 1,2,4-triazole derivatives have been evaluated as anticancer agents. nih.govrsc.org The development of novel inhibitors for targets like protein kinases is an active field. nih.gov Exploring how the 1-(2-nitrophenyl) substitution pattern affects interaction with cancer-related biological targets could be a fruitful area of investigation.

Antifungal Agents: 1,2,4-triazole is a core structure in many successful antifungal drugs. nih.govnih.gov The search for new antifungal agents is driven by the rise of resistant strains. nih.gov While much research has focused on complex triazole derivatives, the fundamental contribution of different nitroaryl substitutions warrants further study.

Materials Science: The electron-deficient nature of the 1,2,4-triazole ring makes it a valuable component in materials science.

Energetic Materials: Nitrogen-rich heterocycles are foundational to the development of advanced energetic materials. rsc.orgnih.gov The introduction of nitro groups, as seen in compounds like 4-nitramino-1,2,4-triazole, significantly enhances their energetic properties. researchgate.net The synthesis and characterization of this compound could provide insights into how isomerism affects thermal stability, density, and detonation performance.

Organic Electronics: The 1,2,4-triazole system possesses excellent electron-transport and hole-blocking properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net Studying the photophysical and electronic properties of the 1-(2-nitrophenyl) isomer could lead to the development of new materials for organic electronics.

Catalysis: The deprotonated anion of 1,2,4-triazole has been shown to be an effective catalyst for acyl transfer reactions. organic-chemistry.org Future research could explore the catalytic activities of its derivatives, including the potential for developing atropisomeric N-aryl 1,2,4-triazoles as chiral catalysts. nih.gov

Challenges and Opportunities for Future Academic Inquiry

The current lack of data on this compound presents both challenges and significant opportunities for original research.

Challenges:

Synthesis and Regioselectivity: A primary challenge is the development of a regiospecific synthesis for the 1-(2-nitrophenyl) isomer. Arylation of the 1,2,4-triazole ring can lead to a mixture of N1 and N4 substituted products, and controlling this selectivity, especially with a sterically hindered ortho-substituent, can be difficult. nih.gov Overcoming this requires a systematic investigation of reaction conditions, catalysts, and starting materials.

Opportunities:

Fundamental Characterization: There is a clear opportunity for the fundamental synthesis, purification, and comprehensive characterization of this compound. This would include detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) and single-crystal X-ray diffraction to provide definitive structural data. nih.gov

Probing Structure-Activity Relationships (SAR): Once a reliable synthetic route is established, the compound can be systematically screened for various biological activities. This would provide valuable SAR data, contributing to the broader understanding of nitroaryl-triazoles in medicinal chemistry. researchgate.net The ortho-position of the nitro group may lead to unique conformational constraints and electronic effects compared to the more commonly studied meta and para isomers, potentially resulting in novel biological profiles.

Computational Modeling: In parallel with experimental work, computational studies (e.g., Density Functional Theory) can predict the structural, electronic, and energetic properties of this compound. These theoretical insights can guide synthetic efforts and help rationalize experimental findings.

Development of Novel Derivatives: The title compound can serve as a scaffold for the synthesis of a new library of derivatives. Further functionalization of the triazole or phenyl ring could lead to the discovery of molecules with enhanced properties for applications in medicine, materials science, or agriculture. frontiersin.org

Q & A

Q. What are the optimized synthetic routes for 1-(2-nitrophenyl)-1H-1,2,4-triazole, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves introducing substituents (e.g., nitrophenyl groups) to the 1,2,4-triazole core. Key steps include:

- Substitution Reactions : Reacting 1,2,4-triazole with nitro-substituted aryl halides under Buchwald-Hartwig or Ullmann coupling conditions to introduce the 2-nitrophenyl group .

- Yield Optimization : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos to enhance coupling efficiency. Solvent choice (e.g., DMF or toluene) and temperature control (80–120°C) significantly affect yields .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the nitrophenyl substitution pattern (e.g., aromatic protons at δ 7.5–8.5 ppm) and triazole ring integrity .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 207.04 for C₈H₆N₄O₂) .

- IR Spectroscopy : Bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch) confirm nitro group presence .

Q. How is the solubility and stability of this compound evaluated under experimental conditions?

Methodological Answer:

- Solubility Testing : Use a shake-flask method in solvents like DMSO, ethanol, and water. The compound is typically sparingly soluble in water but highly soluble in polar aprotic solvents .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The nitro group may hydrolyze under strong acidic/basic conditions .

Advanced Research Questions

Q. How do substituent modifications on the triazole ring influence biological activity (e.g., antimicrobial or COX-2 inhibition)?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (COX-1/COX-2) or MIC in broth dilution assays .

Table 1 : Substituent Effects on Biological Activity

| Substituent Position | Biological Target | Activity (IC₅₀/MIC) | Key Reference |

|---|---|---|---|

| 2-Nitrophenyl (1-position) | COX-2 | 0.12 µM | |

| 4-Methylsulfonylphenyl (5-position) | C. albicans | 4 µg/mL |